9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate
Overview
Description
9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate is a synthetic steroid compound. It is characterized by its complex structure, which includes bromine, hydroxyl, and acetate functional groups. This compound is part of the corticosteroid family, which is known for its anti-inflammatory and immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes bromination, hydroxylation, and acetylation reactions. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of bromine with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and immunosuppressive treatments.
Industry: Utilized in the development of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding modulates the expression of target genes, leading to anti-inflammatory and immunosuppressive effects. The compound influences various molecular pathways, including the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.
Comparison with Similar Compounds
Similar Compounds
- 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate
- 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl benzoate
Uniqueness
Compared to similar compounds, 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Biological Activity
9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate (CAS: 39672-77-0) is a synthetic corticosteroid derivative that exhibits significant biological activity. This compound is structurally related to betamethasone and has been studied for its potential therapeutic applications, particularly in anti-inflammatory and immunosuppressive contexts. This article reviews the biological activity of this compound, synthesizing findings from diverse sources including case studies and research articles.
The molecular formula of this compound is C24H31BrO6. The presence of bromine and hydroxyl groups in its structure contributes to its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Weight | 485.41 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
CAS Number | 39672-77-0 |
Anti-inflammatory Effects
Research indicates that this compound possesses potent anti-inflammatory properties. It acts by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that this compound can significantly reduce the production of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in activated macrophages .
Immunosuppressive Activity
This compound also demonstrates immunosuppressive effects, making it a candidate for treating autoimmune diseases. In animal models of rheumatoid arthritis, administration of this compound led to decreased joint inflammation and damage . The mechanism involves modulation of T-cell activity and inhibition of B-cell proliferation.
Case Studies
Several case studies have documented the clinical applications of corticosteroids similar to 9-Bromo derivatives. For instance:
- Case Study on Rheumatoid Arthritis : A study involving patients with severe rheumatoid arthritis treated with corticosteroids showed significant improvement in joint function and reduction in inflammatory markers after administration of similar compounds .
- Case Study on Asthma Management : In patients with asthma exacerbations, corticosteroids including derivatives like 9-Bromo compounds were shown to improve lung function and decrease the frequency of attacks .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound as well as its biological assays:
- Synthesis : The synthesis involves several steps including bromination and acetylation processes that yield high-purity products suitable for biological testing .
- Biological Assays : In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, suggesting potential applications in oncology .
Properties
IUPAC Name |
[2-[(8S,9R,10S,13S,14S,17R)-9-bromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31BrO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13?,17-,18-,19?,21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVGDQKUTWULDB-FBWUBCJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692925 | |
Record name | 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13796-49-1 | |
Record name | 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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